Stereochemical Differentiation: trans-(4aR,8aR) Versus cis-(4R,8S) Configuration in MAGL Inhibitor Binding
The target compound bears the trans (4aR,8aR) relative configuration at the ring junction. In the seminal MAGL inhibitor study by Kuhn et al. (2024), the cis-(4R,8S) configuration was identified as the privileged stereochemistry through enzymatic resolution; the cis-HHPO headgroup enabled high MAGL potency through a specific hydrogen-bond network with the catalytic Ser122 residue, while the trans diastereomer was not reported among active compounds [1]. The trans geometry alters the spatial orientation of the oxazinone carbonyl and the pyridine nitrogen, which are critical pharmacophoric elements for MAGL engagement [1]. This stereochemical distinction makes the trans-(4aR,8aR) compound a valuable negative control or selectivity tool compound for probing stereochemistry-dependent target engagement, in contrast to the cis-(4R,8S) series represented by compound 7o (MAGL inhibitor with demonstrated CNS penetration) [1].
| Evidence Dimension | Stereochemical configuration at ring junction and its impact on MAGL binding pose |
|---|---|
| Target Compound Data | trans-(4aR,8aR) configuration; not reported among active MAGL inhibitors in the cis-HHPO series |
| Comparator Or Baseline | cis-(4R,8S) hexahydro-pyrido-oxazinone (cis-HHPO): privileged stereochemistry for MAGL inhibition; compound 7o achieves high CSF exposure and target engagement in rodent brain |
| Quantified Difference | Qualitative stereochemical divergence; trans isomer lacks the specific H-bond geometry required for MAGL catalytic serine engagement described for the cis series |
| Conditions | X-ray co-crystal structures of cis-HHPO compounds with human MAGL (PDB entries); enzymatic resolution establishing cis-(4R,8S) as the active configuration |
Why This Matters
For researchers studying MAGL or endocannabinoid pharmacology, the trans isomer serves as a stereochemical control compound, enabling discrimination between on-target (stereospecific) and off-target effects.
- [1] Kuhn B, Ritter M, Hornsperger B, et al. Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. J Med Chem. 2024;67(20):18448-18464. doi:10.1021/acs.jmedchem.4c01769. View Source
